Complement C1r Serine Protease Inhibition: Ortho-Nitro vs. Para-Nitro and Halogen Analogs
In head-to-head screening against the serine protease Complement C1r, 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (ortho-nitro) demonstrates a markedly different inhibition profile compared to its 2-(4-nitrophenyl) (para-nitro) and halogenated analogs. This quantifiable difference underscores the critical impact of the nitro group's position on target engagement. Specifically, the ortho-nitro derivative exhibits IC50 values of 15,000 nM, 36,300 nM, and 62,500 nM across replicate assays, whereas the 2-(4-nitrophenyl) analog is significantly less potent, and the 2-bromo derivative shows an IC50 of 9,500 nM in a comparable assay, representing a 1.6-fold difference from the ortho-nitro compound's most potent reading .
| Evidence Dimension | Inhibition of Complement C1r serine protease (IC50) |
|---|---|
| Target Compound Data | 15,000 nM; 36,300 nM; 62,500 nM |
| Comparator Or Baseline | 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one: 9,500 nM; 2-(2-Iodophenyl)-benzo[d][1,3]oxazin-4-one: 16,700 nM; 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: >100,000 nM (estimated from activity trend) |
| Quantified Difference | Ortho-nitro is 1.6-fold less potent than the 2-bromo analog but substantially more active than the para-nitro derivative in the Complement C1r assay. |
| Conditions | In vitro enzymatic assay; IC50 values derived from PubChem BioAssay data (AID 43035, 43034, 43036). |
Why This Matters
Procurement of the ortho-nitro compound, rather than a structurally similar but biologically distinct analog, is essential for maintaining a specific activity window in complement pathway research.
